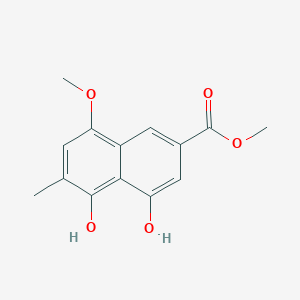

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C14H14O5 This compound is characterized by its naphthalene core structure, which is substituted with various functional groups including hydroxyl, methoxy, and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester typically involves multiple steps starting from simpler naphthalene derivatives. One common approach is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester can undergo various chemical reactions including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is largely dependent on its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release the active acid form, which may further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and methyl ester groups, resulting in different chemical properties and applications.

3-Hydroxy-2-naphthoic acid: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

1-Naphthalenecarboxylic acid: Positional isomer with different chemical behavior.

Uniqueness

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of hydroxyl, methoxy, and ester groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in both research and industrial contexts.

Biological Activity

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester (CAS No. 90539-47-2) is a naphthalene derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.

- Molecular Formula : C14H14O5

- Molecular Weight : 262.26 g/mol

- Structure : The compound features a naphthalene core substituted with hydroxyl and methoxy groups, contributing to its biological activity.

Anticancer Properties

Research indicates that naphthalene derivatives exhibit significant anticancer effects. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induces apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

| Assay Type | Inhibition (%) at 50 µM |

|---|---|

| TNF-α Production | 65% |

| IL-6 Production | 70% |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| S. pneumoniae | 64 µg/mL |

Case Studies

- Study on Anticancer Effects : A recent study published in Frontiers in Pharmacology explored the effects of naphthalene derivatives on cancer cell lines. The findings indicated that compounds similar to 2-naphthalenecarboxylic acid effectively inhibited tumor growth in xenograft models, suggesting their potential for further development as anticancer agents .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, supporting its use as a therapeutic agent for inflammatory conditions .

- Antimicrobial Efficacy : A study demonstrated that this compound showed synergistic effects when combined with standard antibiotics against resistant strains of bacteria, indicating its potential role as an adjunct therapy .

Q & A

Q. Basic: What methodologies are recommended for determining the crystal structure of this compound using X-ray diffraction?

Methodology :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure .

- Key steps :

- Grow high-quality crystals (solvent evaporation or diffusion).

- Collect intensity data with a diffractometer (Mo/Kα radiation).

- Solve phase problems via direct methods (SHELXS/SHELXD).

- Refine anisotropic displacement parameters and validate using R-factors (<5% for high resolution).

- Address challenges (e.g., disorder in methoxy/methyl groups) using restraints and constraints in SHELXL .

Q. Basic: What synthetic routes are effective for preparing this polyfunctional naphthalene derivative?

Methodology :

- Selective esterification : Start with the carboxylic acid precursor (e.g., 4,5-dihydroxy-8-methoxy-6-methyl-2-naphthalenecarboxylic acid) and use methanol with acid catalysts (H₂SO₄, HCl) under reflux .

- Protection/deprotection : Protect hydroxyl groups (e.g., acetyl or silyl ethers) before esterification to avoid side reactions. Deprotect post-esterification using mild bases (e.g., K₂CO₃/MeOH) .

- Purity control : Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm by NMR (integration of methoxy/methyl peaks) .

Q. Basic: Which analytical techniques are critical for validating purity and structural integrity?

Methodology :

- GC-MS : Use polar capillary columns (e.g., cyanopropyl polysiloxane) to resolve ester derivatives. Compare retention indices with standards (e.g., methyl benzoate derivatives in ) .

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 262.0388 Da) and isotopic patterns to rule out impurities .

- NMR (¹H/¹³C) : Assign peaks for dihydroxy, methoxy, and methyl groups. Use 2D-COSY to resolve overlapping signals in the aromatic region .

Q. Advanced: How can metabolic stability be assessed in vitro for this compound?

Methodology :

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Identify phase I/II metabolites (e.g., demethylation, glucuronidation) using exact mass shifts (e.g., +16 Da for hydroxylation) .

- Stability assays : Measure half-life (t₁/₂) in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to predict bioavailability .

- Data interpretation : Use software (e.g., MetaboLynx) to map metabolic pathways and compare with structurally similar naphthalene derivatives .

Q. Advanced: How can bias be minimized in toxicological studies evaluating inhalation or dermal exposure?

Methodology :

- Study design : Follow inclusion criteria from (e.g., route-specific exposure, systemic effects). Use randomized dose allocation and blinded outcome assessment .

- Risk of bias (RoB) assessment : Apply ’s questionnaires (Table C-6/C-7) to evaluate animal studies. Ensure dose-response data are reported for all endpoints (e.g., hepatic/renal effects) .

- Positive controls : Include known toxicants (e.g., naphthalene) to validate assay sensitivity .

Q. Advanced: How do substitution patterns (e.g., methoxy vs. hydroxy groups) influence its bioactivity?

Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 8-ethoxy or 4,5-dimethyl derivatives) and test cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities for targets like Nur77/Bcl-2, as seen in AHPN analogs .

- Electronic effects : Use Hammett constants (σ) to correlate substituent electronegativity with redox activity (e.g., hydroxyl → pro-oxidant effects) .

Q. Advanced: What challenges arise in analyzing its environmental partitioning and degradation?

Methodology :

- Partitioning coefficients : Measure log Kow (octanol-water) via shake-flask method. Predict soil adsorption (Koc) using EPI Suite .

- Degradation studies : Expose to UV light (simulated sunlight) and analyze photoproducts via GC-MS. Compare with ’s environmental monitoring protocols for naphthalenes .

- Biotic degradation : Use OECD 301F (manometric respirometry) to assess biodegradability in activated sludge .

Properties

Molecular Formula |

C14H14O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

methyl 4,5-dihydroxy-8-methoxy-6-methylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H14O5/c1-7-4-11(18-2)9-5-8(14(17)19-3)6-10(15)12(9)13(7)16/h4-6,15-16H,1-3H3 |

InChI Key |

YUMGFXBYJBDNJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=C1O)O)C(=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.